3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(Naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that combines the structural features of naphthalene, triazine, and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Derivatives of [1,2,4]triazino[5,6-b]indoles have been reported to possess high biological activity and a wide spectrum of antifungal and antihypoxic activity . They are used in prophylaxis and treatment of an extensive index of viruses and have for a long time attracted attention in connection with the search for new antimicrobial and anticancer agents .
Mode of Action
It is known that the compound is synthesized by the reaction of 3-mercapto-5h-[1,2,4]triazino[5,6-b]indole with allyl bromide in the naoh–h2o–dmso system
Biochemical Pathways
It is known that derivatives of [1,2,4]triazino[5,6-b]indoles have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This suggests that similar modifications to the compound could potentially enhance its bioavailability.
Result of Action
It is known that derivatives of [1,2,4]triazino[5,6-b]indoles possess high biological activity and a wide spectrum of antifungal and antihypoxic activity . They are used in prophylaxis and treatment of an extensive index of viruses and have for a long time attracted attention in connection with the search for new antimicrobial and anticancer agents .
Action Environment
The synthesis of the compound involves the reaction of 3-mercapto-5h-[1,2,4]triazino[5,6-b]indole with allyl bromide in the naoh–h2o–dmso system , suggesting that the compound’s synthesis and potentially its action may be influenced by the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with naphthalen-1-ylmethyl halides under basic conditions. One common method includes the use of sodium hydroxide (NaOH) in a mixture of water (H₂O) and dimethyl sulfoxide (DMSO) as the solvent . The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic substitution with the naphthalen-1-ylmethyl halide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group
Properties
IUPAC Name |
3-(naphthalen-1-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4S/c1-2-9-15-13(6-1)7-5-8-14(15)12-25-20-22-19-18(23-24-20)16-10-3-4-11-17(16)21-19/h1-11H,12H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUXXCHZEHPECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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